Uprolide F
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Overview
Description
Uprolide F is a natural product found in Eunicea mammosa with data available.
Scientific Research Applications
Structural Insights and Synthetic Approaches
Uprolide F, a part of the uprolide family, has been the subject of several scientific investigations, primarily focusing on its structural analysis and synthetic methodologies. Notably, a study on the Panamanian Octocoral Eunicea succinea revealed the isolation of new diterpenes, including uprolides N, O, and P, which displayed anti-inflammatory properties by inhibiting the production of Tumor Necrosis Factor and Interleukin-6 induced by lipopolysaccharides in murine macrophages (Torres-Mendoza et al., 2016). Another significant contribution to the field is the structural revision of (+)-uprolide F diacetate, confirmed through asymmetric total synthesis. This research highlighted the importance of accurate molecular structure identification for understanding the biological activity of natural products (Zhu & Tong, 2015).
Applications in Cancer Research
Exploring the potential anticancer properties of natural and synthetic compounds is a crucial aspect of medical research. In this context, the in vitro and in vivo anticancer activities of novel synthetic makaluvamine analogues were evaluated, demonstrating promising results against various human cancer cell lines. This study underscores the potential therapeutic applications of compounds related to this compound in treating cancer, providing a foundation for future drug development (Wang et al., 2009).
Properties
CAS No. |
169217-45-2 |
---|---|
Molecular Formula |
C24H36O8 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(1R,3S,7R,8R,9S,13S,14R,17R)-13-acetyloxy-17-hydroxy-9,13,17-trimethyl-4-methylidene-5-oxo-6,18-dioxatricyclo[12.3.1.03,7]octadecan-8-yl] acetate |
InChI |
InChI=1S/C24H36O8/c1-13-8-7-10-24(6,32-16(4)26)18-9-11-23(5,28)19(30-18)12-17-14(2)22(27)31-21(17)20(13)29-15(3)25/h13,17-21,28H,2,7-12H2,1,3-6H3/t13-,17-,18+,19+,20+,21+,23+,24-/m0/s1 |
InChI Key |
TZHRHYLZSJDDNZ-YAIMKXIBSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]([C@H]2CC[C@@]([C@H](O2)C[C@@H]3[C@H]([C@@H]1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC(=O)C |
SMILES |
CC1CCCC(C2CCC(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC(=O)C |
Canonical SMILES |
CC1CCCC(C2CCC(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC(=O)C |
Synonyms |
uprolide F uprolide F diacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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